3-Chloro-2-{[(3-methylbutan-2-yl)amino]methyl}phenol is an organic compound characterized by its unique structure, which includes a chloro group, an amino group, and a phenolic hydroxyl group. The molecular formula for this compound is C₁₂H₁₈ClNO, and it has a molecular weight of approximately 227.73 g/mol. This compound is classified as a phenolic compound due to the presence of the hydroxyl group attached to the aromatic ring.
Source: The compound can be synthesized from commercially available starting materials such as 3-chlorophenol and 3-methylbutan-2-amine, making it accessible for various research and industrial applications.
The synthesis of 3-Chloro-2-{[(3-methylbutan-2-yl)amino]methyl}phenol typically involves the following steps:
The synthesis may require specific conditions such as temperature control, inert atmosphere (to prevent oxidation), and purification techniques like recrystallization or chromatography to isolate the desired compound.
The molecular structure of 3-Chloro-2-{[(3-methylbutan-2-yl)amino]methyl}phenol features:
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₈ClNO |
Molecular Weight | 227.73 g/mol |
IUPAC Name | 3-chloro-2-{[(3-methylbutan-2-yl)amino]methyl}phenol |
InChI | InChI=1S/C₁₂H₁₈ClNO |
InChI Key | MIQSATSIOCTQJM-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C(C)NCC1=C(C=CC=C1Cl)O |
This compound can participate in several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 3-Chloro-2-{[(3-methylbutan-2-yl)amino]methyl}phenol involves:
The physical properties of 3-Chloro-2-{[(3-methylbutan-2-yl)amino]methyl}phenol include:
The chemical properties include:
Property | Value |
---|---|
Melting Point | Not available |
Boiling Point | Not available |
Flash Point | Not available |
These properties are critical for understanding how the compound behaves under various conditions, particularly in laboratory settings .
3-Chloro-2-{[(3-methylbutan-2-yl)amino]methyl}phenol has several applications in scientific research:
This compound's diverse applications highlight its importance in both research and industrial contexts, making it a valuable subject for further study and exploration.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: